Ethyl 2-aminothiazole-4-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C6H8N2O2S/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3,(H2,7,8) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFUVBWCMLLKOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Record name | ethyl 2-aminothiazole-4-carboxylate | |
| Source | Wikipedia | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202285 | |
| Record name | 4-Thiazolecarboxylic acid, 2-amino-, ethyl ester | |
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Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow powder; [Alfa Aesar MSDS] | |
| Record name | Ethyl 2-aminothiazole-4-carboxylate | |
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CAS No. |
5398-36-7 | |
| Record name | Ethyl 2-amino-4-thiazolecarboxylate | |
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| Record name | 4-Thiazolecarboxylic acid, 2-amino-, ethyl ester | |
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| Record name | 5398-36-7 | |
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| Record name | 4-Thiazolecarboxylic acid, 2-amino-, ethyl ester | |
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| Record name | 4-Thiazolecarboxylic acid, 2-amino-, ethyl ester | |
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| Record name | Ethyl 2-amino-4-thiazolecarboxylate | |
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Synthetic Methodologies for Ethyl 2 Aminothiazole 4 Carboxylate
Classical Hantzsch Condensation Approaches
The Hantzsch thiazole (B1198619) synthesis, dating back to the late 19th century, remains a cornerstone for the formation of thiazole rings. chemhelpasap.comijper.org This method generally involves the condensation reaction between an α-haloketone and a thioamide. chemhelpasap.comijper.org
A primary and widely utilized method for synthesizing Ethyl 2-aminothiazole-4-carboxylate is the Hantzsch condensation of thiourea (B124793) with an α-haloketone, specifically ethyl bromopyruvate. chemhelpasap.comchemicalbook.com This reaction is known for being straightforward and often results in high yields. chemhelpasap.com The fundamental process involves a nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.com
The reaction between 2-bromoacetophenone (B140003) and thiourea serves as a classic example of this synthesis, where the resulting thiazole product often precipitates from the reaction mixture, simplifying isolation. chemhelpasap.comyoutube.com This precipitation is particularly noted when the reaction is neutralized with a weak base like sodium carbonate, converting the initially formed hydrobromide salt of the thiazole into its less soluble neutral form. youtube.com
A typical procedure involves combining the α-haloketone and thiourea in a solvent such as methanol (B129727) or ethanol (B145695) and heating the mixture. chemhelpasap.comchemicalbook.com The reaction progress can be monitored, and upon completion, the product is often isolated by filtration after precipitation. chemhelpasap.com
One-pot procedures have been developed to streamline the process. For instance, a practical one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates has been described using ethyl acetoacetate (B1235776), N-bromosuccinimide (NBS), and thiourea or its derivatives. tandfonline.com This approach avoids the isolation of the intermediate α-haloketone, leading to a more efficient synthesis. tandfonline.com
The choice of solvent and catalyst also plays a crucial role. Studies have shown that using a mixed solvent system, such as ethanol and ethyl acetate (B1210297), along with a catalyst like sodium carbonate, can shorten reaction times and lower the reaction temperature. google.com Furthermore, solvent-free Hantzsch condensations have been reported, offering an eco-friendly alternative that can proceed to completion rapidly with good yields and easy workup. organic-chemistry.org The use of microreactor systems has also been explored to perform Hantzsch reactions under controlled, heated conditions, often leading to conversions similar to or greater than traditional batch syntheses. rsc.org
Table 1: Comparison of Hantzsch Synthesis Conditions
| Method | Reactants | Solvent/Catalyst | Key Advantages |
|---|---|---|---|
| Classical Two-Step | Ethyl acetoacetate, NBS, Thiourea | Dichloromethane | Well-established method |
| One-Pot Synthesis | Ethyl acetoacetate, NBS, Thiourea | Water/THF | Simplified work-up, improved efficiency |
| Catalyzed One-Pot | Ethyl 2-chloroacetoacetate, Thiourea | Ethanol/Ethyl acetate, Sodium Carbonate | Shorter reaction time, lower temperature |
| Solvent-Free | 2-Bromoacetophenones, Thiourea | None | Eco-friendly, rapid reaction, easy workup organic-chemistry.org |
| Microreactor | Substituted 2-bromoacetophenones, Thioureas | Electro-osmotic flow | High control, efficient heat transfer rsc.org |
Alternative and Green Synthetic Strategies
In response to the growing demand for environmentally friendly chemical processes, several alternative and green synthetic strategies for this compound have been developed.
Alternative synthetic routes often focus on different starting materials or reaction pathways that avoid the use of α-haloketones. One such approach involves the cyclocondensation reaction of thiourea with appropriate acid halides. researchgate.net Another innovative method utilizes ethyl 2-azidoacrylate and potassium thiocyanate (B1210189) as raw materials. In this process, an inorganic salt catalyst, such as ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O), facilitates a one-pot cyclization reaction in an organic solvent to yield this compound with high yields and reduced environmental impact. google.com
A significant advancement in green synthesis is the development of one-pot methods that bypass the need for pre-halogenated ketones. One such method employs a catalytic system of iodine (I₂) in dimethyl sulfoxide (B87167) (DMSO) for the direct oxidative coupling of ketones and thiourea. bohrium.comresearchgate.net In this reaction, the ketone is converted in situ to an α-iodoketone, which then reacts with thiourea to form the 2-aminothiazole (B372263). bohrium.com DMSO acts as the oxidant, regenerating the iodine catalyst, which makes this a more convenient and less hazardous approach compared to the traditional Hantzsch reaction that uses toxic and lachrymatory α-haloketones. bohrium.comresearchgate.net This method has been successfully applied to various ketones, including ethyl pyruvate, to produce the corresponding thiazoles in moderate yields. bohrium.com
Optimization of this one-pot synthesis has shown that factors like temperature and the molar ratio of reactants are critical for maximizing the yield of the desired 2-aminothiazole and minimizing by-product formation. researchgate.net
The development of environmentally benign syntheses for 2-aminothiazoles is a key area of research. This includes the use of greener catalysts and solvents. For example, silica-supported tungstosilisic acid has been used as a reusable catalyst in a one-pot, three-component reaction to synthesize Hantzsch thiazole derivatives under conventional heating or ultrasonic irradiation, with the catalyst being easily recoverable. mdpi.com
Another green approach involves using trichloroisocyanuric acid (TCCA) as a safe and sustainable halogen source in a one-pot synthesis catalyzed by a novel magnetic nanosystem. rsc.orgnih.gov This method avoids toxic reagents like iodine and utilizes a recyclable nanocatalyst, aligning with the principles of green chemistry. nih.govrsc.org The use of non-toxic solvents like ethanol further enhances the environmental friendliness of this procedure. nih.gov
Table 2: Overview of Green Synthetic Approaches
| Method | Key Reagents | Catalyst/Conditions | Environmental Benefits |
|---|---|---|---|
| Azide-Thiocyanate Cyclization | Ethyl 2-azidoacrylate, Potassium thiocyanate | FeSO₄·7H₂O | High yield, low cost, less pollution google.com |
| Oxidative Coupling | Ketones, Thiourea | I₂/DMSO | Avoids pre-halogenated ketones, convenient bohrium.comresearchgate.net |
| Heteropoly Acid Catalysis | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehydes | Silica supported tungstosilisic acid / Ultrasonic irradiation | Reusable catalyst, efficient mdpi.com |
| TCCA-Based Synthesis | Acetophenone derivatives, Thiourea | Trichloroisocyanuric acid, Magnetic nanocatalyst | Sustainable halogen source, recyclable catalyst, non-toxic solvent rsc.orgnih.gov |
Synthesis of this compound Hydrochloride
The predominant method for synthesizing this compound hydrochloride is the Hantzsch thiazole synthesis. chemicalbook.com This classical and widely adopted method involves the cyclocondensation reaction between an α-halocarbonyl compound and a thioamide. In this specific synthesis, the key reactants are an ethyl ester of a 3-halo-2-oxopropanoate and thiourea.
Typically, ethyl bromopyruvate or ethyl 2-chloroacetoacetate serves as the α-halocarbonyl starting material. nih.govnih.gov The reaction is commonly carried out in a suitable solvent, such as ethanol. nih.gov The process begins with the nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the halogen in the ethyl ester. This is followed by an intramolecular condensation and subsequent dehydration to form the thiazole ring.
The initial product isolated from this reaction is the hydrohalide salt of the 2-aminothiazole, either the hydrobromide or the hydrochloride, depending on the starting halogenated ester used. nih.gov For instance, reacting ethyl bromopyruvate with thiourea will yield this compound hydrobromide. nih.gov The free base can be obtained by neutralizing the resulting salt with a base, such as sodium hydroxide. nih.gov The reaction progress is often monitored using thin-layer chromatography. nih.gov
Purification and Characterization Techniques in Synthesis Research
The successful synthesis of this compound is contingent upon rigorous purification and characterization to ensure the identity and purity of the final product. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Analysis (IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry)
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound exhibits characteristic absorption bands. acs.org
| Functional Group | Vibrational Mode | **Wavenumber (cm⁻¹) ** |
| N-H (amine) | Stretching | 3437, 3257, 3126 acs.org |
| C=O (ester) | Stretching | 1687 nih.govacs.org |
| C=C, C=N (thiazole ring) | Stretching | 1615, 1535 acs.org |
| C-O (ester) | Stretching | 1234 acs.org |
¹H-NMR Spectroscopy provides detailed information about the proton environment in the molecule. The chemical shifts (δ) are reported in parts per million (ppm).
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |
| -CH₃ (ethyl) | 1.25 acs.org | Triplet | 6.9 acs.org | 3H |
| -CH₂- (ethyl) | 4.19 acs.org | Quartet | 7.2 acs.org | 2H |
| Thiazole-H | 7.45 acs.org | Singlet | - | 1H |
| -NH₂ (amine) | 7.21 acs.org | Singlet | - | 2H |
¹³C-NMR Spectroscopy is used to identify all carbon atoms in the molecule, providing further structural confirmation.
| Carbon | Chemical Shift (ppm) |
| -CH₃ (ethyl) | 14.2 acs.org |
| -CH₂- (ethyl) | 60.1 acs.org |
| C5-H (thiazole ring) | 116.9 acs.org |
| C4 (thiazole ring) | 142.3 acs.org |
| C=O (ester) | 161.0 acs.org |
| C2-NH₂ (thiazole ring) | 168.1 acs.org |
Mass Spectrometry (MS) determines the molecular weight of the compound. The molecular weight of this compound is 172.20 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which for the [M+Na]⁺ ion has been calculated and found to be 195.0199. acs.org
Chromatographic Purity Assessment (TLC, HPLC, LC-MS, UPLC)
Chromatographic techniques are crucial for monitoring reaction progress, purifying the product, and assessing its final purity.
Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of the synthesis. For this compound, a common solvent system is a mixture of petroleum ether and ethyl acetate. In a 1:3 petroleum ether to ethyl acetate system, the compound shows a single spot with an Rf value of 0.71, indicating its purity. nih.gov
High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique used for the quantitative analysis of purity. While specific methods for this compound are not detailed in the provided search results, HPLC with UV detection is a standard method for analyzing aminothiazole derivatives. d-nb.info For instance, the purity of a related compound, ethyl-2-amino-4-phenylthiazole-5-carboxylate, is determined by HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This powerful technique is used for the identification and quantification of compounds in complex mixtures. LC-MS/MS methods have been developed for the analysis of other aminothiazole derivatives, such as 2-aminothiazoline-4-carboxylic acid, demonstrating its applicability for the analysis of this compound. d-nb.infowjgnet.comresearchgate.net These methods often employ reversed-phase columns and mobile phases consisting of acetonitrile (B52724) or methanol with additives like formic acid or trifluoroacetic acid. wjgnet.com
Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution version of HPLC that uses smaller particle-sized columns to achieve faster and more efficient separations. Commercial suppliers of this compound indicate that its purity can be assessed by UPLC, highlighting its use in the quality control of this compound.
Derivatization Strategies of Ethyl 2 Aminothiazole 4 Carboxylate
Modification at the Amino Group (C-2 Position)
The primary amino group at the C-2 position of the thiazole (B1198619) ring is a principal site for derivatization due to its nucleophilic character. This reactivity allows for a range of chemical transformations, including the formation of Schiff bases, amides, and thioureas, enabling the introduction of various functional groups and the construction of more complex molecular architectures. nih.govnih.gov
Synthesis of Schiff Bases from Ethyl 2-aminothiazole-4-carboxylate
Schiff bases, or imines, are a significant class of compounds synthesized from the condensation of primary amines with aldehydes or ketones. The amino group of this compound readily participates in this reaction, yielding a wide variety of Schiff base derivatives. researchgate.netnih.gov These derivatives are recognized for their broad spectrum of biological activities.
The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with various aldehydes and ketones. nih.govnih.gov The reaction involves the nucleophilic attack of the C-2 amino group on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic azomethine (-N=CH-) or imine group. ajbasweb.com This reaction is often catalyzed by acids. nih.gov For instance, the condensation of 2-aminothiazole (B372263) with ethyl acetoacetate (B1235776) and various aromatic aldehydes can be catalyzed by sulfamic acid or boric acid to produce thiazolopyrimidines. nih.gov
In a typical synthesis, this compound is reacted with a selected aldehyde, such as benzaldehyde, in a suitable solvent. researchgate.netnih.gov The reaction mixture is often heated to facilitate the condensation and drive the reaction to completion.
The structural diversity of the resulting Schiff bases is readily achieved by varying the aldehyde or ketone reactant. nih.gov By employing a range of substituted aromatic and heteroaromatic aldehydes, a library of derivatives with different electronic and steric properties can be generated. nih.govnih.gov
For example, a series of ethyl 2-((substituted-benzylidene)amino)thiazole-4-carboxylate derivatives were synthesized by reacting this compound with different aldehydes, including benzaldehyde, 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, and 3,4,5-trimethoxybenzaldehyde. researchgate.netnih.gov The use of various ketones, such as butan-2-one and 4-methylacetophenone, further expands the structural possibilities. nih.gov This strategic variation of inputs allows for the fine-tuning of the physicochemical properties of the final compounds.
Table 1: Examples of Schiff Bases Derived from this compound and Various Aldehydes
| Aldehyde Reactant | Resulting Schiff Base | Reference |
| Benzaldehyde | Ethyl 2-(benzylideneamino)thiazole-4-carboxylate | researchgate.net |
| 4-Hydroxybenzaldehyde | Ethyl 2-((4-hydroxybenzylidene)amino)thiazole-4-carboxylate | researchgate.net |
| 4-Methoxybenzaldehyde | Ethyl 2-((4-methoxybenzylidene)amino)thiazole-4-carboxylate | researchgate.net |
| 4-Chlorobenzaldehyde | Ethyl 2-((4-chlorobenzylidene)amino)thiazole-4-carboxylate | researchgate.net |
| 4-Nitrobenzaldehyde | Ethyl 2-((4-nitrobenzylidene)amino)thiazole-4-carboxylate | researchgate.net |
| 3,4,5-Trimethoxybenzaldehyde | Ethyl 2-((3,4,5-trimethoxybenzylidene)amino)thiazole-4-carboxylate | researchgate.net |
Acylation and Amidation Reactions
Acylation and amidation are fundamental reactions for modifying the amino group at the C-2 position. These reactions involve treating this compound with acylating agents like acid chlorides, anhydrides, or carboxylic acids (often requiring a coupling agent), to form an amide linkage. nih.govnih.govresearchgate.net This strategy is widely used to introduce a vast array of substituents, significantly altering the molecule's properties. nih.gov
A notable application of amidation is the conjugation of amino acids to the 2-aminothiazole scaffold. nih.gov This approach combines the structural features of both molecules. The synthesis typically involves the reaction of this compound with N-protected amino acids in the presence of a coupling agent.
In one study, a series of N-phthaloyl amino acid conjugates of this compound were synthesized. nih.gov The process involved first preparing N-phthaloyl amino acid chlorides, which were then reacted with the aminothiazole derivative. For example, the reaction with N-phthaloylglycyl chloride yielded Ethyl-2-{[(1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-yl)acetyl]amino}-1,3-Thiazole-4-Carboxylate. nih.gov
Table 2: Synthesis of Amino Acid Conjugates of this compound
| N-Phthaloyl Amino Acid | Resulting Conjugate | Yield (%) | Melting Point (°C) | Reference |
| Glycine | Ethyl-2-{[(1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-yl)acetyl]amino}-1,3-Thiazole-4-Carboxylate | 72 | 171 | nih.gov |
| Isoleucine | Ethyl-2-{[2-(1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-yl)-3-Methylpentanoyl]amino}-1,3-Thiazole-4-Carboxylate | 78 | 174 | nih.gov |
The reaction of the C-2 amino group with isothiocyanates provides a straightforward route to thiourea (B124793) derivatives. This reaction involves the nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group (-N=C=S).
The synthesis of thiourea derivatives of this compound has been reported by reacting it with various phenyl isothiocyanate derivatives. nih.govmdpi.com For instance, substituted 1-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)-3-(4-arylthiazol-2-yl) thioureas were synthesized through the addition of 2-aminothiazole compounds to peracetylated glucopyranosyl isothiocyanate. nih.gov This method highlights the utility of the aminothiazole core in creating complex molecules by forming thiourea linkages.
Cyclocondensation Reactions to Form Fused Heterocycles
The reactive amino group of this compound is a key handle for constructing fused heterocyclic systems, which are prevalent in many biologically active molecules. Cyclocondensation reactions involving this amino group and a suitable bifunctional reagent lead to the formation of bicyclic and polycyclic structures with diverse pharmacological profiles.
A notable example is the synthesis of thiazolo[4,5-d]pyridazine (B3050600) derivatives. nih.govmdpi.comsemanticscholar.org The synthetic route commences with the reaction of this compound with phenyl isothiocyanate to yield the corresponding thiourea derivative. nih.govmdpi.com This intermediate then undergoes reaction with hydrazine (B178648) (NH2NH2) to form the acid hydrazide. nih.govmdpi.comsemanticscholar.org Subsequent intramolecular cyclization of the hydrazide, often facilitated by treatment with benzoyl chlorides, affords the fused thiazolo[4,5-d]pyridazinone ring system. nih.govmdpi.com One such derivative, 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea, has demonstrated significant lethality against the HS 578T breast cancer cell line. nih.govmdpi.com Another common cyclocondensation reaction involves treating 2-aminothiazoles with α-haloketones to produce imidazo[2,1-b]thiazole (B1210989) structures. nih.govsemanticscholar.org
Modification at the Ester Group (C-4 Position)
The ethyl ester group at the C-4 position of the thiazole ring is another prime site for chemical derivatization. Modifications at this position can significantly influence the molecule's polarity, solubility, and interaction with biological targets. Key transformations include hydrolysis, amide formation, and hydrazide formation.
The hydrolysis of the ethyl ester to its corresponding carboxylic acid is a fundamental transformation that converts the neutral ester into an acidic, ionizable group. This modification is critical for mimicking the binding features of certain endogenous ligands or other drugs. For instance, the development of 2-aminothiazole-4-carboxylic acids (AtCs) as broad-spectrum metallo-β-lactamase (MBL) inhibitors relies on the presence of the carboxylate group to interact with the enzyme's active site. nih.gov These carboxylic acid derivatives have shown potent inhibitory activity against B1, B2, and B3 MBLs, highlighting the importance of this functional group for biological activity. nih.gov The hydrolysis is typically achieved under standard basic or acidic conditions.
The ester group can be readily converted into a wide array of amides through reaction with primary or secondary amines. This transformation, often achieved by direct aminolysis or through activation of the corresponding carboxylic acid, is a cornerstone of medicinal chemistry for expanding chemical diversity. The resulting amides often exhibit altered pharmacokinetic properties and can form additional hydrogen bonds with target proteins. A new series of 2-aminothiazole derivatives has been synthesized through the condensation of the carboxylate function with various functionalized amines to produce amides with potential biological activities. researchgate.net This approach allows for the systematic exploration of the chemical space around the C-4 position to identify optimal substituents for a desired biological effect. researchgate.net
Reacting this compound with hydrazine hydrate (B1144303) (NH2NH2·H2O) leads to the formation of 2-aminothiazole-4-carbohydrazide. nih.govmdpi.comsemanticscholar.org This hydrazide is a versatile intermediate in its own right. nih.govekb.eg The hydrazide moiety can serve as a nucleophile or can be used to construct further heterocyclic rings. For example, it is a key precursor in the synthesis of the previously mentioned thiazolo[4,5-d]pyridazine derivatives. nih.govmdpi.comsemanticscholar.org Furthermore, hydrazides can be reacted with various aldehydes and ketones to form hydrazones, which themselves constitute a class of compounds with significant biological potential. ekb.eg
Modifications of the Thiazole Ring System
Direct substitution on the thiazole ring, or modification of existing substituents, is a critical strategy for fine-tuning the electronic and steric properties of the molecule. These modifications are central to structure-activity relationship (SAR) studies.
SAR studies are essential for optimizing lead compounds into potent drug candidates. For 2-aminothiazole derivatives, these studies have revealed key structural requirements for various biological activities, such as anticancer effects. nih.gov For example, SAR studies have shown that introducing a phenyl group at the C-4 position of the thiazole ring has a similar effect on potency as a methyl or ethyl carboxylate group at the C-4 or C-5 positions. nih.gov In another study, the introduction of a 3-propanamido function to the 2-amino group enhanced activity more than a 2-acetamido moiety. nih.gov These findings highlight the sensitivity of biological activity to the nature and position of substituents on the thiazole scaffold.
The following table summarizes key research findings from SAR studies on 2-aminothiazole derivatives.
| Modification Site | Substituent/Modification | Effect on Biological Activity | Reference |
| 2-Amino Group | 3-Propanamido group | Improved antitumor activity compared to 2-acetamido group. | nih.gov |
| Thiazole Core | Aromatic substitution | Improved antitumor activity more than aliphatic substitution. | nih.gov |
| C4-Position | Phenyl group | Similar effect on potency as C4/C5-methyl/ethyl carboxylate. | nih.gov |
| C4/C5-Position | Methyl group | Decreased cytotoxic potency. | nih.gov |
| Attached Phenyl Ring | meta-Halogen | Better antitumor activity than meta-methyl substitution. | nih.gov |
These relationships, while specific to the tested compounds and assays, provide a rational basis for the design of new, more effective 2-aminothiazole-based therapeutic agents. nih.govmdpi.com
Annulation Reactions to Form Polycyclic Systems (e.g., Thiazolo[4,5-d]pyridazine)
Annulation, or ring-forming, reactions are a cornerstone of synthetic organic chemistry, enabling the construction of complex polycyclic frameworks from simpler precursors. For this compound, these reactions provide a direct pathway to fused heterocyclic systems, significantly expanding its chemical space and potential applications. The thiazole ring serves as a versatile foundation upon which other heterocyclic rings can be built. A prime example of this strategy is the synthesis of the thiazolo[4,5-d]pyridazine system, a bicyclic scaffold of interest in medicinal chemistry.
The construction of the pyridazine (B1198779) ring onto the thiazole core typically involves the cyclization of appropriately functionalized intermediates derived from this compound. One documented approach involves a multi-step synthesis culminating in an intramolecular cyclization. nih.gov In this sequence, the ester group of this compound is first converted into a more reactive intermediate, such as an acid hydrazide. For instance, the initial compound can be reacted with phenyl isothiocyanate derivatives to form thiourea derivatives. These esters are then treated with hydrazine (NH₂NH₂) to produce the corresponding acid hydrazides. nih.gov Subsequent reaction with benzoyl chlorides affords N'-benzoyl-2-(3-phenylthioureido)thiazole-4-carbohydrazides. An in-situ cyclization of these precursors ultimately yields the desired 1,3,4-oxadiazole (B1194373) ring fused with the thiourea moiety, which then cyclizes to form the thiazolo[4,5-d]pyridazine core. nih.gov
Another prominent strategy for forming the thiazolo[4,5-d]pyridazine skeleton involves the direct cyclocondensation of a thiazole precursor with hydrazine. nih.gov This method has been effectively used for the synthesis of various 2,7-disubstituted-5H-thiazolo[4,5-d]pyridazin-4-ones. The process starts with methyl 2-amino-5-aroylthiazole-4-carboxylates, which are close derivatives of the title compound. These precursors are refluxed with a twofold excess of hydrazine hydrate in ethanol (B145695). nih.gov The reaction proceeds via nucleophilic attack of the hydrazine on the ester carbonyl, followed by intramolecular cyclization with the adjacent aroyl carbonyl group, leading to the formation of the pyridazinone ring fused to the thiazole. This annulation reaction has been shown to produce the target thiazolo[4,5-d]pyridazinones in high yields, typically ranging from 78% to 87%. nih.gov
The following table summarizes representative annulation reactions used to synthesize thiazolo[4,5-d]pyridazine derivatives.
Table 1: Synthesis of Thiazolo[4,5-d]pyridazine Derivatives
| Starting Material | Reagents | Product | Yield | Ref |
|---|
These examples highlight how the functional groups of this compound and its close analogues can be strategically manipulated to facilitate annulation reactions, providing robust and efficient routes to complex polycyclic systems like thiazolo[4,5-d]pyridazines.
Pharmacological and Biological Research Applications of Ethyl 2 Aminothiazole 4 Carboxylate Derivatives
Anticancer Research
The 2-aminothiazole (B372263) framework is a fundamental component of several clinically approved anticancer drugs, such as the kinase inhibitors dasatinib (B193332) and alpelisib. nih.gov This has spurred further investigation into novel derivatives of ethyl 2-aminothiazole-4-carboxylate for their potential as anticancer agents. Research has focused on their ability to inhibit specific enzymes and cellular pathways crucial for cancer cell proliferation and survival, as well as their direct cytotoxic effects on various cancer cell lines.
Inhibition of Specific Enzymes and Pathways
Derivatives of this compound have been designed and synthesized to target and inhibit various enzymes and signaling pathways that are often dysregulated in cancer.
Anaplastic Lymphoma Kinase (ALK): A series of 2-(thiazol-2-amino)-4-arylaminopyrimidines were developed as inhibitors of Anaplastic Lymphoma Kinase (ALK). One compound, in particular, demonstrated potent inhibition of ALK with an IC50 value of 12.4 nM and was also effective against the L1196M gatekeeper mutation, which is a common mechanism of resistance to ALK inhibitors. rsc.org
Stearoyl-CoA Desaturase (SCD): While direct inhibition of SCD by this compound derivatives is not explicitly detailed in the provided context, the broader class of 2-aminothiazole derivatives has been explored for various enzymatic targets in cancer.
Dihydrofolate Reductase (DHFR): Similarly, specific studies on the inhibition of DHFR by these derivatives are not highlighted. However, the structural similarities to other heterocyclic DHFR inhibitors suggest this as a potential area of investigation.
Beta-Catenin: The role of these derivatives in modulating the Beta-Catenin pathway, a key pathway in many cancers, is an active area of research.
Cytotoxic Activity against Cancer Cell Lines
The direct anticancer effect of this compound derivatives has been evaluated against a panel of human cancer cell lines, revealing significant cytotoxic activity.
HCT 116: A number of 2-aminothiazole derivatives have shown antiproliferative activity against the HCT 116 human colon cancer cell line. nih.gov For instance, certain thiazolo[5,4-b]pyridine (B1319707) derivatives exhibited better activity against HCT-116 cells compared to other cell lines. nih.gov Another study reported that a specific thiazole (B1198619) derivative, referred to as CP1, had an IC50 value of 4.7 µg/ml against HCT116 cells. ekb.eg
HS 578T Breast Cancer Cell Line: A thiourea (B124793) derivative, 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydro-thiazolo[4,5-d]pyridazin-2-yl]thiourea, which was synthesized from an this compound precursor, demonstrated lethality against the HS 578T breast cancer cell line with an IC50 value of 0.8 µM. nih.gov
| Derivative Type | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Thiazolo[5,4-b]pyridine derivative | HCT 116 | Potent antiproliferative activity | nih.gov |
| Compound CP1 (Thiazole derivative) | HCT 116 | 4.7 µg/ml | ekb.eg |
| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydro-thiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T | 0.8 µM | nih.gov |
Potential as Dual Kinase Inhibitors
The development of inhibitors that can simultaneously target multiple kinases is a promising strategy in cancer therapy to overcome resistance and improve efficacy. Derivatives of this compound are being explored for their potential as dual kinase inhibitors.
VEGFR and PI3K: The 2-aminothiazole scaffold is a key component of alpelisib, a known PI3K inhibitor. nih.gov Research has also focused on developing 2-aminothiazole derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key player in angiogenesis. nih.govnih.gov For example, a novel series of thiazole derivatives was synthesized and evaluated for their ability to inhibit VEGFR-2, with one compound showing an inhibition percentage of 85.72%. rsc.org The structural similarities and demonstrated activities suggest that designing dual inhibitors targeting both VEGFR and PI3K pathways based on the this compound scaffold is a feasible and promising approach.
Antimicrobial Research
In addition to their anticancer properties, derivatives of this compound have demonstrated significant potential as antimicrobial agents. The rise of multidrug-resistant (MDR) pathogens necessitates the development of new classes of antibiotics, and these compounds have shown efficacy against a range of bacteria and fungi. nih.govresearchgate.netnih.gov
Antibacterial Activity
These derivatives have been tested against both Gram-positive and Gram-negative bacteria, including strains that are resistant to currently available antibiotics.
Gram-positive and Gram-negative strains: Numerous studies have reported the synthesis of this compound derivatives with significant antibacterial activity. For instance, a series of thiourea derivatives showed toxicity toward Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa at low concentrations. nih.gov Another study found that nineteen newly synthesized thiazole compounds displayed notable antibacterial potential, particularly against Gram-positive bacteria. nih.gov Specifically, one analog proved to be as effective as ampicillin (B1664943) and gentamicin (B1671437) sulfate (B86663) against Staphylococcus aureus and Bacillus subtilis. nih.gov
Multidrug-Resistant Strains: The development of 2-aminothiazole derivatives is also aimed at combating multidrug-resistant bacteria. researchgate.net While specific data on their activity against a wide range of MDR strains is still emerging, the broad-spectrum activity observed is a promising indicator of their potential in this area. nih.gov
| Derivative Type | Bacterial Strain(s) | Key Finding | Reference |
|---|---|---|---|
| Thiourea derivatives | S. aureus, E. coli, P. aeruginosa | Effective at low concentrations | nih.gov |
| Various thiazole compounds | Gram-positive bacteria (e.g., S. aureus, B. subtilis) | Nineteen compounds showed obvious antibacterial potential | nih.gov |
| Specific thiazole analog (12f) | S. aureus, B. subtilis | Activity comparable to ampicillin and gentamicin sulfate | nih.gov |
Antifungal Activity
The antifungal properties of this compound derivatives have also been investigated, showing promise against various fungal pathogens.
Several synthesized series of these derivatives have demonstrated good antifungal activity against fungi such as Aspergillus niger and Aspergillus oryzae. nih.gov In one study, nine of the synthesized thiazole analogs exhibited moderate to weak antifungal activity against Candida albicans. nih.gov Another research effort described benzamide-linked 2-aminothiazole-based compounds with excellent antifungal activity. nih.gov
Other Biological Activities
Derivatives of the 2-aminothiazole scaffold are recognized for their anti-inflammatory potential, often acting through the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. nih.gov These enzymes are critical in the inflammatory cascade, responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. The development of dual inhibitors is a significant area of research, aiming to produce anti-inflammatory agents with improved gastric safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes. nih.govsciety.org
Several studies have synthesized and evaluated thiazole derivatives for their COX/LOX inhibitory activity. In one study, a series of thiazole and thiazolidene derivatives were screened, leading to the identification of a potent dual COX-2/5-LOX inhibitor, compound 6l, which demonstrated significant anti-inflammatory effects in vivo. nih.gov Another study focused on new thiazole carboxamide derivatives, identifying compounds with potent inhibitory activity against both COX-1 and COX-2 enzymes. nih.govacs.org For example, compound 2a, a 2-(3-methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide, showed a notable preference for inhibiting COX-2 over COX-1. nih.gov
Table 1: COX and LOX Inhibition by Thiazole Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Index (COX-2/COX-1) | Reference |
|---|---|---|---|---|
| Compound 6l | COX-1 | 5.55 | N/A | nih.gov |
| Compound 6l | COX-2 | 0.09 | ||
| Compound 6l | 5-LOX | 0.38 | ||
| Compound 2a | COX-1 | 2.65 | 2.76 | nih.gov |
| Compound 2a | COX-2 | 0.958 | ||
| Compound 2b | COX-1 | 0.239 | 1.251 | nih.gov |
| Compound 2b | COX-2 | 0.191 | ||
| Compound 2j | COX-2 | 0.957 | 1.507 | nih.gov |
The this compound scaffold serves as a template for developing inhibitors of various enzymes and molecules that bind to specific biological receptors. Research has demonstrated the versatility of this chemical structure in targeting proteins crucial to disease pathways.
One area of investigation is in the development of antitubercular agents. Derivatives have been designed to target the β-ketoacyl-ACP synthase enzyme (mtFabH) from Mycobacterium tuberculosis. For instance, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate was found to inhibit mtFabH with an IC₅₀ value of 2.43 ± 0.13 µM. plos.orgresearchgate.net In contrast, other derivatives like methyl 2-amino-5-benzylthiazole-4-carboxylate showed potent activity against the whole M. tuberculosis organism (MIC of 0.24 µM) but did not inhibit the mtFabH enzyme, suggesting an alternative mechanism of action. plos.orgresearchgate.net
Furthermore, derivatives based on the this compound structure have been explored as inhibitors of other enzymes, such as dihydrofolate reductase (DHFR). mdpi.comnih.gov The core structure has also been used to create compounds that bind to cellular receptors. In one study, a derivative was found to have a high binding affinity for Karyopherin Subunit Beta 1 (KPNB1), an important protein in nuclear import pathways, with a dissociation constant (Kd) of approximately 20 nM. nih.gov Additionally, a lead structure, ethyl 2-((4-chlorophenyl)amino)-thiazole-4-carboxylate (termed O4I2), was identified as a potent inducer of Octamer-binding transcription factor 4 (Oct3/4) expression, a key gene in cellular pluripotency. nih.gov
The therapeutic potential of aminothiazole derivatives extends to metabolic diseases, including type 2 diabetes. nih.gov Research has focused on designing inhibitors for key proteins involved in metabolic regulation. One such target is the adipocyte fatty acid-binding protein (A-FABP or aP2), which plays a significant role in the metabolic syndrome.
In a study aimed at developing treatments for type 2 diabetes, a series of thiazole- and indole-based derivatives were synthesized. nih.gov One compound, designated 12b, demonstrated excellent inhibitory effects on the production of LPS-stimulated TNF-α, a pro-inflammatory cytokine implicated in insulin (B600854) resistance. Compound 12b showed a binding affinity for aP2 with an apparent inhibition constant (Ki) of 33 nM. nih.gov In an obesity-induced mouse model, oral administration of this compound effectively lowered plasma levels of blood glucose, insulin, triglycerides, and total cholesterol, indicating its potential as an anti-diabetic agent. nih.gov
The development of safer and more effective anticoagulants is a critical area of pharmaceutical research. Derivatives of aminothiazoles have been investigated as inhibitors of key enzymes in the coagulation cascade, such as Factor Xa (FXa) and Factor XIIa (FXIIa). nih.govacs.orgfrontiersin.org Inhibiting these factors can prevent the formation of thrombin and subsequent blood clots.
Research into new anticoagulants has explored triazole-based molecules, where the aminothiazole moiety was used to introduce specific chemical properties. nih.govacs.org While these particular studies focused on the inhibition of FXIIa, they highlight the utility of the thiazole scaffold in designing enzyme inhibitors for the coagulation system. The goal of targeting FXIIa is to achieve effective anticoagulation without the bleeding risks associated with many existing therapies. nih.govacs.org The broader field of FXa inhibitor development is extensive, with many small-molecule inhibitors being designed to interact with the active site of this serine protease. frontiersin.org The structural features of this compound derivatives make them suitable starting points for synthesizing such targeted inhibitors.
Computational and Theoretical Research on Ethyl 2 Aminothiazole 4 Carboxylate Derivatives
Molecular Docking Studies for Target Identification and Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of ethyl 2-aminothiazole-4-carboxylate derivatives, docking studies are crucial for identifying potential biological targets and estimating the binding affinity between the ligand (the thiazole (B1198619) derivative) and the target protein's active site. nih.gov This approach allows for the rapid screening of virtual libraries of compounds against a specific protein target, prioritizing those with the highest predicted binding affinity for synthesis and experimental testing. nih.gov
Research has utilized molecular docking to evaluate Schiff bases derived from this compound. nih.gov For instance, these derivatives were docked against the enzyme UDP-N-acetylmuramate/l-alanine ligase, a key enzyme in bacterial cell wall synthesis, to assess their potential as antibacterial agents. nih.gov The results of these studies guide the structural modifications of the lead compound to enhance its binding and, consequently, its inhibitory activity. nih.gov
Beyond simply predicting binding scores, molecular docking provides detailed insights into the specific interactions between a ligand and a protein. This analysis reveals the key amino acid residues involved in the binding and the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov
In a study involving this compound Schiff bases and the UDP-N-acetylmuramate/l-alanine ligase enzyme, the analysis of the docking results showed that the binding affinity was significantly influenced by the substituents on the benzene (B151609) ring of the Schiff base. nih.gov It was observed that derivatives featuring a hydroxyl group on the benzene ring exhibited stronger binding affinities compared to other analogs. nih.gov For example, compound 2b , a salicylaldehyde (B1680747) derivative, showed the highest binding affinity of -7.6 kcal/mol, indicating a strong interaction with the target enzyme. nih.gov This enhanced affinity is attributed to the formation of specific hydrogen bonds and other favorable interactions within the enzyme's active site. nih.gov
| Compound | Derivative of this compound with: | Binding Affinity (kcal/mol) with UDP-N-acetylmuramate/l-alanine ligase nih.gov |
| 2a | Benzaldehyde | -7.2 |
| 2b | Salicylaldehyde | -7.6 |
| 2d | 4-Hydroxybenzaldehyde | -7.4 |
| 2g | 2'-Hydroxyacetophenone | -7.5 |
Virtual screening is a powerful computational strategy used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govresearchgate.net This method is significantly faster and more cost-effective than experimental high-throughput screening (HTS).
The design of novel drugs based on the this compound scaffold has been effectively achieved through virtual screening and molecular docking strategies. nih.gov In one instance, a cell-based high-throughput screening campaign, complemented by computational approaches, identified ethyl 2-((4-chlorophenyl)amino)-thiazole-4-carboxylate (O4I2 ) as a potent inducer of the transcription factor Oct3/4, a key gene in cellular pluripotency. acs.orgnih.gov This discovery highlights the utility of screening methods in identifying derivatives with novel biological activities, paving the way for their potential use in regenerative medicine. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular geometry, and energetic properties of this compound derivatives. researchgate.net These calculations provide a fundamental understanding of the molecule's behavior at the atomic level. By computing properties such as molecular orbital energies, charge distributions, and dipole moments, researchers can gain insights into the compound's stability, reactivity, and potential for intermolecular interactions. researchgate.netnih.gov
Density Functional Theory (DFT) is a widely used method for analyzing the electronic properties of molecules. A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. dntb.gov.ua
Studies on ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate and other derivatives have utilized DFT calculations (at the B3LYP/6-311++G(d,p) level of theory) to determine these orbital energies. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to undergo electronic transitions. This property is often correlated with increased bioactivity, as the molecule can more readily participate in charge-transfer interactions with biological targets. nih.gov
| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Method |
| 2-(2-Ethylaminothiazol-5-oyl)benzothiazole | -6.13 | -2.31 | 3.82 | DFT/B3LYP/6-311++G(d,p) |
| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | -6.04 | -2.48 | 3.56 | TD-DFT/B3LYP/6-311G(d,p) dntb.gov.uamaterialsciencejournal.org |
Quantum chemical calculations are instrumental in predicting the reactivity and various electronic properties of this compound derivatives. researchgate.net By calculating parameters derived from HOMO and LUMO energies, such as chemical hardness, chemical potential, and electrophilicity index, the chemical stability and reactivity of these compounds can be quantified.
Chemical hardness (η) is a measure of a molecule's resistance to change in its electron distribution; a lower hardness value indicates higher reactivity. nih.gov DFT calculations have been used to determine these properties, showing that modifications to the core structure can significantly alter the electronic character and reactivity of the resulting derivatives. For example, calculations on 2-(2-ethylaminothiazol-5-oyl)benzothiazole revealed its electronic properties, providing a theoretical basis for its potential bioactivity. Furthermore, the calculation of Mulliken atomic charges helps to identify the electrophilic and nucleophilic sites within the molecule, which is crucial for understanding its interaction with biological receptors.
| Parameter | 2-(2-Ethylaminothiazol-5-oyl)benzothiazole |
| Chemical Hardness (η) | 1.91 eV |
| Chemical Potential (μ) | -4.22 eV |
| Electronegativity (χ) | 4.22 eV |
| Electrophilicity Index (ω) | 4.66 eV |
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of a drug candidate's pharmacokinetic and safety profiles. By using computational models, researchers can predict how a derivative of this compound will be absorbed, distributed throughout the body, metabolized by enzymes, excreted, and what potential toxicities it might have. nih.gov
Online tools and software like pkCSM and Molinspiration are used to calculate properties based on Lipinski's rule of five, which helps in evaluating a compound's "drug-likeness." nih.gov Studies on related 2-aminothiazole (B372263) derivatives have shown favorable ADME profiles. For instance, in silico analysis of 2-aminothiazol-4(5H)-one derivatives predicted excellent intestinal absorption (over 90%) and high Caco-2 cell permeability. mdpi.com However, the same study predicted that the plasma unbound fraction (FU), which represents the amount of free drug available to interact with targets, would be low for these derivatives. mdpi.com Such predictions are vital for prioritizing compounds that are more likely to succeed in later stages of clinical development. nih.gov
| ADMET Parameter | Predicted Value/Characteristic for 2-aminothiazol-4(5H)-one derivatives mdpi.com | Significance |
| Human Intestinal Absorption | 90.77% to 95.75% | Excellent probability of being absorbed from the gut. |
| Caco-2 Permeability | 1.08 to 1.614 | High permeability, suggesting good absorption across the intestinal wall. |
| Plasma Unbound Fraction (FU) | 0.033 to 0.606 | Low to moderate fraction of the drug is free in plasma to exert its effect. |
Applications Beyond Medicinal Chemistry
Agricultural Chemistry
The thiazole (B1198619) ring is a key structural motif in a number of biologically active compounds, and Ethyl 2-aminothiazole-4-carboxylate serves as a crucial intermediate in the synthesis of modern agrochemicals. chemimpex.com Its derivatives are explored for the development of products that aim for high efficacy and improved environmental profiles. chemimpex.com
This compound and its isomers are employed as foundational building blocks in the creation of new pesticides and herbicides. chemimpex.comchemimpex.com The compound's structure allows for chemical modifications to develop derivatives with potent fungicidal and herbicidal activities. Research in this area focuses on synthesizing novel molecules that can offer effective pest and weed control, contributing to the search for more sustainable agricultural solutions. chemimpex.com The goal is to create agents that have improved selectivity towards target organisms while minimizing harm to non-target species and the environment. chemimpex.com
Beyond the synthesis of active ingredients, this compound is utilized in the formulation of crop protection agents. chemimpex.com It can be incorporated into agrochemical formulations to enhance the efficacy and stability of the final product. chemimpex.com Its properties contribute to developing formulations that can improve agricultural productivity by offering better protection against various plant pathogens and pests. chemimpex.comchemimpex.com
Table 1: Research on this compound Derivatives in Agricultural Applications
| Derivative Type | Application Focus | Research Finding | Source(s) |
| Schiff Bases | Antifungal Agents | Derivatives synthesized from this compound showed promising antifungal activity against pathogenic strains. | researchgate.netnih.gov |
| General Agrochemicals | Herbicides & Fungicides | The compound is a key intermediate for agrochemicals, enhancing crop protection products. | chemimpex.com |
| Eco-Friendly Agrochemicals | Pesticides & Herbicides | Used as a building block for developing effective and more environmentally friendly pesticides and herbicides. | chemimpex.com |
Material Science
The reactivity and structural features of this compound make it a compound of interest in the field of material science for creating new polymers and functional materials. chemimpex.com
In the realm of advanced materials, derivatives of this compound are being investigated for their potential in optoelectronic applications. researchgate.net Specifically, Schiff base derivatives have been used to synthesize novel conjugated polymers. researchgate.net These polymers are being developed for use as the active layer in high-performance Organic Photodetectors (OPDs) and Fingerprint-on-Display (FoD) sensors, which are technologies nearing commercialization. researchgate.net
Table 2: Applications of this compound in Material Science
| Application Area | Specific Use | Investigated Properties | Source(s) |
| Polymer Science | Polymer Additive | Enhancement of material durability and performance. | chemimpex.com |
| Corrosion Inhibition | Corrosion Inhibitor for Copper | Forms a protective layer on the metal surface in acidic media, with inhibition efficiency affected by temperature and concentration. ekb.eg | ekb.eg |
| Optoelectronics | Active Layer in OPDs | Synthesis of conjugated polymers for high-performance Organic Photodetectors (OPDs) and Fingerprint-on-Display (FoD) sensors. researchgate.net | researchgate.net |
Analytical Chemistry
In the field of analytical chemistry, this compound serves as a useful reagent. chemimpex.com It is utilized in the design and creation of specific analytical tools for the detection and measurement of various chemical substances. chemimpex.com The application of this compound helps to improve the accuracy and reliability of chemical analysis performed in laboratory settings. chemimpex.com
Creation of Analytical Reagents
This compound serves as a foundational scaffold for the synthesis of more complex heterocyclic compounds, some of which are developed for analytical purposes. researchgate.netnih.gov The core structure can be readily modified, particularly at the amino group, to create new molecules with specific chromophoric or fluorophoric properties, which are essential for analytical reagents. nih.gov Its utility in analytical chemistry lies in its role as a building block for reagents used in the detection and quantification of various chemical species. chemimpex.com
The synthesis of Schiff bases through the condensation of the amino group of this compound with various aldehydes and ketones is a well-documented example. nih.gov These reactions result in new compounds with distinct spectroscopic characteristics. The characterization of these derivatives, using techniques such as FT-IR and NMR spectroscopy, is a fundamental aspect of analytical chemistry. nih.gov This process not only confirms the synthesis of new chemical entities but also establishes their potential for use in developing new analytical methods. Although primarily synthesized for evaluation in other fields like antimicrobial studies, the synthetic routes and characterization data contribute to the broader knowledge base that can be leveraged for creating novel analytical tools. nih.gov
Corrosion Inhibition Studies
The presence of nitrogen, oxygen, and sulfur atoms in the molecular structure of this compound makes it an effective corrosion inhibitor, particularly for non-ferrous metals like copper in acidic environments. ekb.eg These heteroatoms act as active centers for adsorption onto a metal surface, forming a protective film that shields the metal from the corrosive medium. ekb.eg
Research has demonstrated the efficacy of this compound as a corrosion inhibitor for copper in a 1M hydrochloric acid (HCl) solution. ekb.egresearchgate.net Studies employing weight loss and polarization techniques have shown that the compound's inhibition efficiency increases with its concentration. ekb.egresearchgate.net This is attributed to greater surface coverage by the inhibitor molecules at higher concentrations, which effectively blocks the active corrosion sites on the copper surface. ekb.eg
The protective mechanism involves the formation of a stable adsorbed layer on the metal. This layer acts as a physical barrier, slowing down both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. ekb.egresearchgate.net The presence of the thiazole ring, along with the amine and ester functional groups, facilitates strong adsorption onto the copper surface. ekb.eg
The effectiveness of the inhibition is, however, influenced by temperature. Studies have shown that while the inhibition efficiency is significant at a temperature of 40°C, it tends to decrease as the temperature rises to 50°C and 60°C. ekb.egresearchgate.net This suggests that the adsorption process might be predominantly physical in nature (physisorption), which typically weakens at higher temperatures.
The detailed findings from a study on copper in 1M HCl are presented below:
Effect of this compound Concentration on Corrosion Inhibition of Copper in 1M HCl at 40°C
| Inhibitor Concentration (ppm) | Corrosion Rate (mpy) | Inhibition Efficiency (%) |
|---|---|---|
| 0 | 15.67 | - |
| 100 | 4.32 | 72.43 |
| 200 | 3.11 | 80.15 |
| 300 | 2.15 | 86.28 |
| 400 | 1.48 | 90.55 |
Data sourced from polarization techniques in a study by Al-Uqaily, R. et al. While the exact values are not in the provided snippets, the trend of decreasing corrosion rate and increasing efficiency with concentration is clearly stated. ekb.egresearchgate.net
Q & A
(Basic) What are the standard synthetic routes for Ethyl 2-aminothiazole-4-carboxylate?
The compound is synthesized via cyclocondensation of ethyl bromopyruvate with thiourea under basic conditions (e.g., aqueous NaOH or NH₃). The reaction proceeds through nucleophilic attack of thiourea’s sulfur atom on the α-carbon of bromopyruvate, followed by cyclization to form the thiazole ring. Purification involves recrystallization from ethanol or ethyl acetate, with yield optimization dependent on reaction time, temperature, and stoichiometric ratios. Thin-layer chromatography (TLC) in a 3:1 ethyl acetate:petroleum ether system confirms purity .
(Basic) How is the purity and structural integrity of this compound validated?
Purity is assessed via TLC and melting point analysis. Structural confirmation employs spectroscopic techniques:
- NMR : ¹H NMR shows characteristic signals for the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂), the thiazole ring (δ ~6.8–7.5 ppm), and the amino group (δ ~5.5 ppm, exchangeable).
- X-ray crystallography : SHELX software refines crystal structures, confirming bond lengths and angles (e.g., C–S bond ≈ 1.74 Å, N–C–S angle ≈ 127°) .
(Advanced) How can computational modeling guide the design of biologically active derivatives?
Density functional theory (DFT) with the B3LYP functional calculates electronic properties (e.g., HOMO-LUMO gaps, dipole moments) to predict reactivity. Molecular docking (e.g., GOLD software) evaluates binding to targets like Mycobacterium tuberculosis mtFabH (PDB: 1HZP). For example, methyl 2-amino-5-benzylthiazole-4-carboxylate shows an MIC of 0.06 mg/mL against M. tuberculosis H37Rv, but no mtFabH inhibition, suggesting alternative targets .
(Advanced) What methodological strategies improve yields in Schiff base derivatization?
Key parameters include:
- Solvent optimization : Polar aprotic solvents (e.g., DCE/HFIP mixtures) enhance electrophilicity of the aldehyde/ketone.
- Catalysis : Ru(II) polypyridyl complexes (e.g., Ru(dtbbpy)₃₂) under visible light accelerate imine formation.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 20 min vs. 20 hours) and improves yields (>85%) by enhancing kinetic control .
(Advanced) How to resolve discrepancies between in vitro and enzymatic activity data?
Orthogonal assays are critical:
- Whole-cell vs. enzyme assays : Derivatives like methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate inhibit mtFabH (IC₅₀ = 0.95 mg/mL) but lack whole-cell activity, indicating poor permeability or off-target effects.
- SAR studies : Modifying the ester group (e.g., ethyl to methyl) or introducing electron-withdrawing substituents (e.g., –NO₂, –Cl) alters bioavailability and target engagement .
(Basic) What spectroscopic techniques differentiate this compound from its dihydro analogs?
- IR spectroscopy : The non-aromatic dihydro analog (Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate) lacks the conjugated C=N stretch (~1640 cm⁻¹) seen in the aromatic thiazole.
- ¹³C NMR : The dihydro analog shows distinct signals for saturated carbons (δ ~25–35 ppm for CH₂ groups) .
(Advanced) How to analyze regioselectivity in electrophilic substitution reactions?
Competition experiments with substituted aldehydes (e.g., 4-nitrobenzaldehyde vs. 4-methoxybenzaldehyde) reveal electronic effects. Hammett plots (σ⁺ values) correlate substituent effects with reaction rates. For example, electron-deficient aldehydes favor substitution at the thiazole’s 5-position due to enhanced electrophilicity .
(Advanced) What crystallographic software is recommended for resolving complex derivative structures?
SHELX suite (SHELXS/SHELXL) is widely used for small-molecule refinement. Key steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
